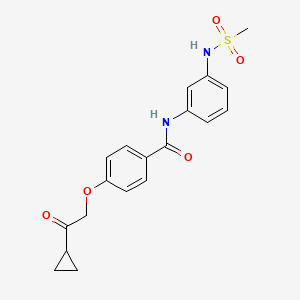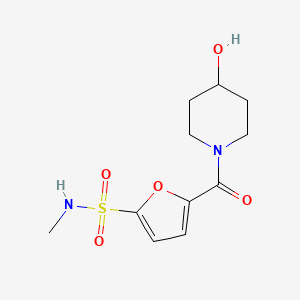
4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Medicinal Applications
Aromatic sulfonamide inhibitors, including compounds structurally related to 4-(2-cyclopropyl-2-oxoethoxy)-N-(3-(methylsulfonamido)phenyl)benzamide, have been explored for their inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for various physiological functions, and their inhibitors are investigated for therapeutic applications, including glaucoma, epilepsy, and cancer. For instance, compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory activities against several CA isoenzymes, illustrating the potential of sulfonamide derivatives in enzyme inhibition and drug development (Supuran, Maresca, Gregáň, & Remko, 2013).
Organic Synthesis
Sulfonamides have also been utilized in organic synthesis, offering pathways to create novel compounds with potential biological activities. The intermolecular amidation and imidation of unactivated alkanes catalyzed by copper complexes, involving sulfonamides and imides, demonstrate the role of these compounds in developing synthetic methodologies that can lead to the functionalization of alkanes, which is a significant step in organic synthesis (Tran, Li, Driess, & Hartwig, 2014).
Anticancer and Antitubercular Activities
Derivatives of sulfonamides, including benzamide and benzene sulfonamide analogs, have been synthesized and evaluated for their biological activities. Some of these compounds displayed significant anticancer and anti-tubercular properties, making them potential candidates for further development as therapeutic agents. For example, novel acridine and bis acridine sulfonamides have been synthesized and shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms, which are relevant for cancer treatment strategies (Ulus et al., 2013).
Light Harvesting and Photovoltaic Applications
Aromatic sulfonamides with halogen substitutions have been studied for their light-harvesting properties, indicating potential applications in dye-sensitized solar cells (DSSCs). Quantum mechanical studies on similar compounds have provided insights into their electronic structures, reactivity, and nonlinear optical properties, supporting their role in developing new materials for photovoltaic applications (Mary et al., 2019).
Propiedades
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[3-(methanesulfonamido)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-27(24,25)21-16-4-2-3-15(11-16)20-19(23)14-7-9-17(10-8-14)26-12-18(22)13-5-6-13/h2-4,7-11,13,21H,5-6,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOQXQRRUDTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2991485.png)
![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2991488.png)

![(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B2991494.png)



![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
![5-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2991500.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)

